molecular formula C13H20N2O2 B13005078 Methyl 6-(dipropylamino)nicotinate

Methyl 6-(dipropylamino)nicotinate

Cat. No.: B13005078
M. Wt: 236.31 g/mol
InChI Key: VIVYDMVNSPVWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(dipropylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by a nicotinic acid core with a methyl ester group and a dipropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl 6-methylnicotinate is then subjected to a substitution reaction with dipropylamine to introduce the dipropylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dipropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(dipropylamino)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurodegenerative diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the dipropylamino group.

    Nicotinic acid: The parent compound without any ester or amino substitutions.

    Methyl 6-methylnicotinate: Similar structure but lacks the dipropylamino group.

Uniqueness

Methyl 6-(dipropylamino)nicotinate is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and increases its versatility in synthetic applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 6-(dipropylamino)pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-8-15(9-5-2)12-7-6-11(10-14-12)13(16)17-3/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

VIVYDMVNSPVWNE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.